4-(Benzyloxy)-2,5-difluorophenol
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Overview
Description
4-(Benzyloxy)-2,5-difluorophenol is an organic compound belonging to the phenol family It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2,5-difluorophenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the benzoylation of substituted phenols followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2,5-difluorophenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: Reduction reactions can transform the compound into its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
4-(Benzyloxy)-2,5-difluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain skin conditions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Benzyloxy)-2,5-difluorophenol exerts its effects is not fully understood. it is proposed that the compound interacts with specific molecular targets and pathways, leading to its observed biological activities. For example, it may increase the excretion of melanin from melanocytes, resulting in depigmentation .
Comparison with Similar Compounds
4-(Benzyloxy)-2,5-difluorophenol can be compared with other similar compounds, such as:
4-(Benzyloxy)phenol: This compound lacks the fluorine atoms and has different chemical properties and applications.
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound has a hydroxyl group instead of fluorine atoms and is used in the synthesis of Schiff base ligands.
1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: This compound has a triazole ring and is studied for its antifungal activity.
The presence of fluorine atoms in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10F2O2 |
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Molecular Weight |
236.21 g/mol |
IUPAC Name |
2,5-difluoro-4-phenylmethoxyphenol |
InChI |
InChI=1S/C13H10F2O2/c14-10-7-13(11(15)6-12(10)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
InChI Key |
PSVFXYSVGGGRRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)O)F |
Origin of Product |
United States |
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